Cyclohex-4-ene-1,2-diamine
Description
Cyclohex-4-ene-1,2-diamine is a bicyclic organic compound featuring a six-membered ring with a double bond at the 4-position and two amine groups at the 1- and 2-positions. Its stereochemistry is critical, with both cis and trans isomers possible. The compound is often stabilized as a hydrochloride salt, such as (1R,2R)-cyclohex-4-ene-1,2-diamine dihydrochloride (C₆H₁₄Cl₂N₂; molecular weight 185.095 g/mol), which exhibits high polarity due to its primary amine groups and ionic nature . However, commercial availability of this compound has been discontinued, as noted in supplier catalogs .
Properties
IUPAC Name |
cyclohex-4-ene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c7-5-3-1-2-4-6(5)8/h1-2,5-6H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDENNVQHCXLZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
Table 1: Diels-Alder Reaction Optimization
| Parameter | Optimal Condition | Effect on Yield/Stereochemistry |
|---|---|---|
| Dienophile Reactivity | Maleic anhydride | High regioselectivity for cis-adduct |
| Solvent Polarity | Non-polar (xylene) | Enhanced dienophile solubility |
| Reaction Time | 30–60 min | Prevents retro-Diels-Alder |
This method is scalable for industrial production, with purification via crystallization ensuring >98% purity. However, the cis stereochemistry of the diamine limits its utility in applications requiring trans configurations.
Catalytic Hydrogenation of Dinitriles
Catalytic hydrogenation of 1,2-dicyanocyclohex-4-ene provides direct access to the diamine. Using Raney nickel or palladium on carbon under H₂ pressure (3–5 atm), the nitrile groups are reduced to amines while preserving the cyclohexene double bond.
Stereochemical Control:
-
Substrate Geometry : The cis- or trans-configuration of the dinitrile dictates the diamine’s stereochemistry.
-
Catalyst Choice : Palladium catalysts favor partial saturation, whereas nickel catalysts may over-hydrogenate the alkene.
Table 2: Hydrogenation Conditions and Outcomes
| Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) | Isomer Ratio (cis:trans) |
|---|---|---|---|---|
| Pd/C (10%) | 3 | 80 | 85 | 90:10 |
| Raney Ni | 5 | 120 | 78 | 70:30 |
This method is cost-effective but requires stringent control to avoid alkene saturation.
Ring-Closing Metathesis (RCM)
RCM has emerged as a powerful tool for constructing cyclic diamines with precise stereocontrol. Balestri et al. (2014) demonstrated the synthesis of (R,R)-N,N′-di(tert-butoxycarbonyl)cyclohex-4-ene-1,2-diamine via RCM (Scheme 2). The protocol involves:
-
Diimine Formation : Condensation of glyoxal with (R)-1-(4-methoxyphenyl)ethanamine.
-
Double Allylation : Diastereoselective addition of allylzinc bromide (dr >20:1).
-
RCM : Grubbs II catalyst (5 mol%) in dichloromethane at 40°C.
-
Deprotection : Boron trichloride-mediated removal of tert-butoxycarbonyl (Boc) groups.
Advantages:
-
Stereoselectivity : The chiral auxiliary ensures >95% enantiomeric excess (ee).
-
Modularity : The Boc groups facilitate subsequent functionalization.
Table 3: RCM Optimization Data
| Parameter | Condition | Outcome |
|---|---|---|
| Catalyst Loading | 5 mol% Grubbs II | 88% Conversion in 6 h |
| Solvent | CH₂Cl₂ | Optimal metathesis efficiency |
| Temperature | 40°C | Balances rate and selectivity |
This method is ideal for synthesizing enantiopure diamines but involves multi-step sequences and expensive catalysts.
Epoxide Ring-Opening and Aziridinium Ion Chemistry
A novel approach involves the ring-opening of cyclohexene oxide with amines, followed by aziridinium ion formation and subsequent nucleophilic attack (Scheme 3). For example:
Stereochemical Outcomes:
Table 4: Epoxide-Based Synthesis Data
| Amine Nucleophile | Reaction Time (h) | Yield (%) | ee (%) |
|---|---|---|---|
| Benzylamine | 12 | 75 | – |
| α-Methylbenzylamine | 24 | 68 | 92 |
This method is highly stereoselective but requires careful handling of reactive intermediates.
Industrial-Scale Production
Industrial synthesis prioritizes cost-efficiency and scalability. VulcanChem’s protocol employs:
Table 5: Industrial Process Metrics
| Step | Equipment | Purity (%) | Throughput (kg/day) |
|---|---|---|---|
| Cycloaddition | Flow Reactor | 95 | 500 |
| Crystallization | Centrifuge | 99 | 300 |
Stereochemical Considerations
The stereochemistry of this compound profoundly impacts its reactivity and application. Key findings include:
Chemical Reactions Analysis
Types of Reactions: Cyclohex-4-ene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohex-4-ene-1,2-dione derivatives.
Reduction: Reduction reactions can convert this compound to cyclohexane-1,2-diamine.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of metal catalysts like palladium on carbon.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products:
Oxidation: Cyclohex-4-ene-1,2-dione derivatives.
Reduction: Cyclohexane-1,2-diamine.
Substitution: Various halogenated cyclohexene derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- Cyclohex-4-ene-1,2-diamine serves as an essential building block in organic synthesis. It is particularly useful in the preparation of heterocyclic compounds and complex organic molecules. The presence of two amine groups enables various functionalization reactions, leading to diverse derivatives that can be applied in further synthetic pathways.
Reactivity and Functionalization
- The compound can undergo several chemical reactions:
- Oxidation : Converts to cyclohex-4-ene-1,2-dione derivatives using reagents like potassium permanganate.
- Reduction : Can be reduced to cyclohexane-1,2-diamine using hydrogen gas and metal catalysts.
- Substitution : The amino groups can participate in nucleophilic substitution reactions, facilitating the introduction of halogens or other substituents.
Biological Applications
Antimicrobial and Antifungal Properties
- Research indicates that this compound exhibits potential biological activity. Studies have shown its effectiveness against various microbial strains, suggesting its use as an antimicrobial or antifungal agent.
Pharmaceutical Development
- The compound is being explored as a precursor for pharmaceutical compounds. Its ability to interact with biological molecules makes it a candidate for drug development aimed at targeting specific enzymes or receptors involved in disease processes.
Medicinal Chemistry
Cytotoxic Activity
- This compound derivatives have been synthesized and tested for their cytotoxic effects on cancer cell lines. For instance, platinum(IV) complexes derived from this diamine have shown enhanced cytotoxicity compared to traditional chemotherapeutic agents like cisplatin. These complexes exhibit improved cellular uptake and efficacy against resistant cancer cells .
Mechanism of Action
- The mechanism by which this compound exerts its effects involves the formation of hydrogen bonds with biological macromolecules. This interaction can modulate biochemical pathways and influence cellular responses, particularly in cancer therapy .
Industrial Applications
Polymer Production
- In industrial settings, this compound is utilized in the synthesis of polymers and as an intermediate in producing dyes and pigments. Its reactivity allows it to be incorporated into various polymeric materials, enhancing their properties.
Comparison with Related Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Cyclohexane-1,2-diamine | Diamine | Lacks double bond; less reactive than cycloalkenes |
| Cyclohex-3-ene-1,2-diamine | Diamine | Double bond located at a different position |
| Cyclohexane derivatives | Various | Different functional groups leading to varied properties |
This compound stands out due to its unique cis configuration and the presence of a double bond, which significantly impacts its reactivity and biological interactions compared to other similar compounds .
Mechanism of Action
The mechanism of action of cyclohex-4-ene-1,2-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. In medicinal chemistry, the compound’s ability to interact with enzymes and receptors is of particular interest, as it can modulate biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group Variations
Cyclohex-4-ene-1,2-dicarboxylic Acid
- Structure : Features two carboxylic acid groups instead of amines. The cis isomer, (1R,2S)-cyclohex-4-ene-1,2-dicarboxylic acid (C₈H₁₀O₄; CAS 2305-26-2), is well-documented .
- Properties : High acidity (pKa ~2–3 for carboxylic acids), solid at room temperature.
- Applications : Precursor for polymers, resins (e.g., glycidyl esters like Bis(2,3-Epoxypropyl) Cyclohex-4-ene-1,2-Dicarboxylate ), and stereospecific halogenation studies .
N-(Trichloromethylthio)cyclohex-4-ene-1,2-dicarboximide (Captan)
- Structure : Derived from the dicarboximide backbone (CAS 327-98-0) with a trichloromethylthio group.
- Properties : High chlorine content (Cl₃), liquid standard solution used in analytical chemistry.
- Applications : Agricultural fungicide (Captan) and deuterated analogs for mass spectrometry calibration .
Bis(2,3-Epoxypropyl) Cyclohex-4-ene-1,2-Dicarboxylate
Comparative Data Table
Research Findings and Key Differences
Reactivity :
- The diamine’s primary amines enable nucleophilic reactions (e.g., Schiff base formation), whereas the dicarboxylic acid undergoes esterification or epoxidation .
- Captan’s trichloromethylthio group confers biocidal activity, contrasting with the diamine’s synthetic utility .
Stereochemical Impact :
- The cis configuration in the dicarboxylic acid directs halogenation to specific ring positions, critical for synthetic pathways .
- The diamine’s trans isomer (as dihydrochloride) is associated with stricter safety protocols (GHS05 hazard classification) due to corrosivity .
Industrial Relevance :
- Glycidyl esters dominate in materials science due to their mechanical and thermal stability, while the diamine’s discontinued status limits its industrial footprint .
Biological Activity
Cyclohex-4-ene-1,2-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexene ring with two amino groups located at the 1 and 2 positions. Its molecular formula is , and it exists as a dihydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological activity.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various biological macromolecules. The amino groups can interact with enzymes and receptors, modulating biochemical pathways. This interaction can influence cellular processes such as proliferation and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial and antifungal properties. In vitro studies have shown its effectiveness against various pathogens, suggesting potential applications in treating infections.
Antitumor Activity
This compound has been studied for its antitumor potential. Preliminary findings suggest that it can interact with cancer cell lines, affecting cell proliferation and inducing apoptosis. Its unique structure allows for specific interactions with cellular targets involved in tumor growth regulation .
Comparative Analysis with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Cyclohexane-1,2-diamine | Lacks double bond | Limited bioactivity compared to this compound |
| Cyclohex-3-ene-1,2-diamine | Double bond at different position | Varies in activity; less studied |
| Cyclohex-4-ene-1,2-dione | Contains carbonyl groups | Different mechanism; less relevant in biological contexts |
Case Studies
- Cytotoxicity Studies : In vitro studies demonstrated that this compound derivatives exhibited cytotoxic effects on various cancer cell lines. For instance, a study involving platinum complexes showed that derivatives containing this compound had lower IC50 values compared to traditional chemotherapeutics like cisplatin .
- Mechanistic Insights : A study highlighted the interaction of cyclohex-4-ene derivatives with DNA and specific receptors involved in cell signaling pathways. These interactions suggest implications for gene regulation and the modulation of cellular responses .
Q & A
Q. What are the common synthetic routes for preparing cyclohex-4-ene-1,2-diamine and its derivatives in academic research?
this compound derivatives are often synthesized via the Diels-Alder reaction. For example, maleic anhydride reacts with butadiene sulfone to form cyclohex-4-ene-1,2-dicarboxylic anhydride, which can be reduced or further functionalized to yield the diamine structure. This method leverages the electron-withdrawing groups of maleic anhydride to drive regioselectivity .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Key precautions include:
- Using NIOSH-approved respirators (e.g., P95 for particulates) and EN 166-compliant eye protection.
- Conducting reactions in fume hoods with adequate ventilation to mitigate vapor inhalation risks.
- Wearing gloves meeting EN374 standards to prevent skin contact.
- Storing the compound at 0–6°C in airtight containers to avoid decomposition .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- 1H/13C NMR : Resolves cis/trans isomerism and confirms NH₂ group positions.
- IR Spectroscopy : Identifies NH stretches (~3300 cm⁻¹) and amine bending modes.
- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns. These methods are critical for structural elucidation and purity assessment .
Q. What are the recommended storage conditions for this compound to ensure long-term stability?
Store in airtight containers under inert gas (N₂/Ar) at 0–6°C. Avoid moisture and incompatible materials (e.g., strong acids, oxidizers). Stability is compromised above 25°C, necessitating refrigeration .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its efficacy in chiral ligand applications?
The (1R,2R) enantiomer is preferred in asymmetric catalysis due to its rigid cyclohexene backbone, which enhances stereocontrol. Enantiomeric purity must be verified via chiral HPLC or X-ray crystallography. Applications include enantioselective hydrogenation and C–C bond-forming reactions .
Q. What methodological approaches resolve contradictions in antimicrobial activity data among this compound Schiff base derivatives?
- Standardized MIC Assays : Follow CLSI guidelines to minimize variability in bacterial strain susceptibility.
- SAR Analysis : Compare nitro-substituted derivatives (e.g., ortho vs. para positions) to identify substituent effects on activity.
- Statistical Validation : Apply ANOVA to zone of inhibition data to assess significance .
Q. How can reaction conditions be optimized to improve diastereoselectivity in this compound synthesis via Diels-Alder pathways?
- Temperature Control : Maintain 0–6°C to favor kinetic products (e.g., cis-diamine).
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving diastereomeric ratios .
Q. What strategies mitigate decomposition risks during functionalization of this compound?
- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation.
- Low-Temperature Workups : Quench exothermic steps at –20°C to avoid thermal degradation.
- Purification Techniques : Use flash chromatography (silica gel) with ethyl acetate/hexane gradients to isolate pure products .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reaction yields when synthesizing this compound analogs?
Q. What computational methods validate the conformational stability of this compound in solution?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
